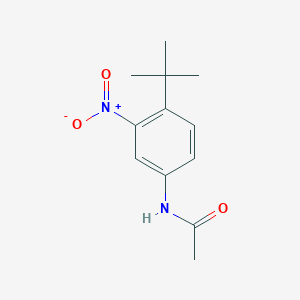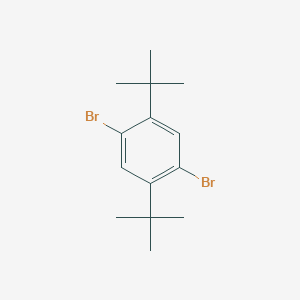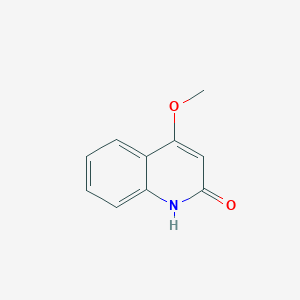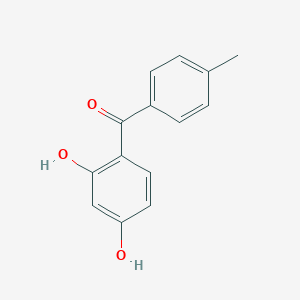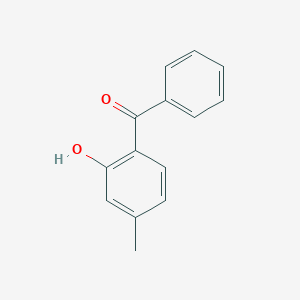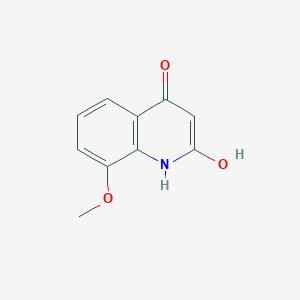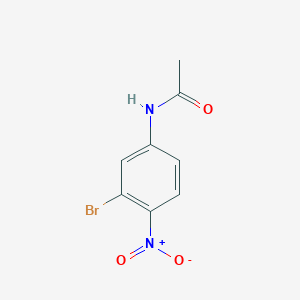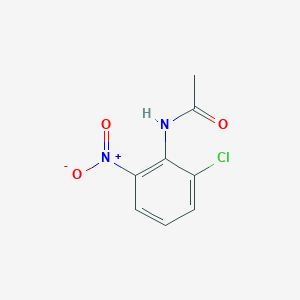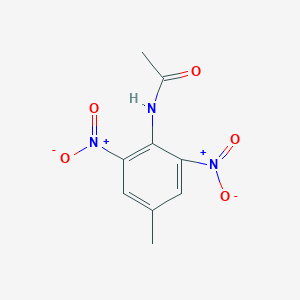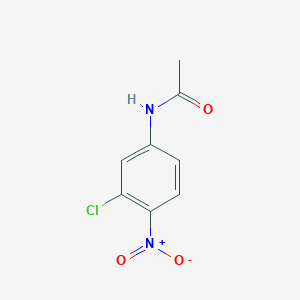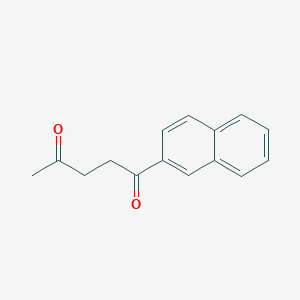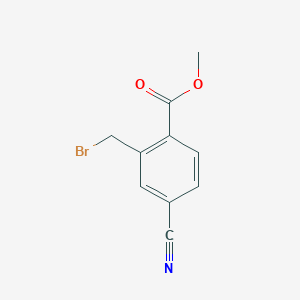
5-甲氧基-2-硝基苯甲醛
概述
描述
5-Methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring. This compound is typically a solid at room temperature and has a melting point of approximately 83°C .
科学研究应用
5-Methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methoxy-2-nitrobenzaldehyde involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with iodomethane in the presence of potassium carbonate in N,N-dimethylformamide (DMF) . The reaction is carried out at room temperature for 16 hours, resulting in the formation of 5-Methoxy-2-nitrobenzaldehyde .
Industrial Production Methods: Industrial production methods for 5-Methoxy-2-nitrobenzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 5-Methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as in the presence of a (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Amines or alcohols under acidic or basic conditions.
Major Products:
Reduction: 5-Methoxy-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Condensation: Imines or acetals.
作用机制
The mechanism of action of 5-Methoxy-2-nitrobenzaldehyde depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
- 5-Chloro-2-nitrobenzaldehyde
- 5-Hydroxy-2-nitrobenzaldehyde
- 3-Methoxy-2-nitrobenzaldehyde
- 2-Methoxy-5-nitrobenzaldehyde
Comparison: 5-Methoxy-2-nitrobenzaldehyde is unique due to the presence of both a methoxy group and a nitro group on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds. For example, the methoxy group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to compounds without the methoxy group .
属性
IUPAC Name |
5-methoxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTDDWPHSMILHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282255 | |
| Record name | 5-Methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20357-24-8 | |
| Record name | 20357-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-methoxy-2-nitrobenzaldehyde in the synthesis of streptonigrin analogues?
A1: 5-Methoxy-2-nitrobenzaldehyde serves as a crucial building block in synthesizing tricyclic analogues of streptonigrin. [, ] These analogues are designed based on the 2-(2′-pyridyl)quinoline-5,8-dione system, mimicking the A and C rings of streptonigrin. [] Researchers utilize a Friedländer condensation reaction, where 5-methoxy-2-nitrobenzaldehyde reacts with a substituted 2-acetylpyridine. This reaction is followed by reductive cyclization and oxidation steps to ultimately yield the desired quinone structures. []
Q2: How does the biological activity of destrioxyphenylstreptonigrin, synthesized using 5-methoxy-2-nitrobenzaldehyde, compare to streptonigrin?
A2: Destrioxyphenylstreptonigrin, a streptonigrin analogue synthesized using 5-methoxy-2-nitrobenzaldehyde, exhibited promising antimicrobial activity. In microbiological assays, it was found to be twice as potent as streptonigrin. [] This highlights the potential of using 5-methoxy-2-nitrobenzaldehyde as a starting material for developing novel therapeutic agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
